molecular formula C6H5N3O3 B569624 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol CAS No. 1015697-99-0

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol

Cat. No. B569624
M. Wt: 167.124
InChI Key: GVOCFEYWUNDYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol and similar compounds often involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . For instance, a complementary approach starting from 2-aroylaminomalonodiamides, which underwent condensation with ethyl formate in the presence of sodium ethoxide to form N-(4-hydroxypyrimidin-5-yl)benzamides, transformed in the next step to 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines by boiling with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .


Chemical Reactions Analysis

Oxazolo[5,4-d]pyrimidines have been reported to possess a variety of biological activities including kinase inhibition . The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

properties

IUPAC Name

2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCFEYWUNDYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol

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